

# **ENMD-2076 Tartrate: A Comparative Guide to its Cross-Reactivity Profile**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the cross-reactivity profile of **ENMD-2076 Tartrate**, a potent and orally bioavailable multi-kinase inhibitor. By objectively comparing its performance with other established multi-kinase inhibitors, Sunitinib and Sorafenib, this document aims to equip researchers with the necessary data to make informed decisions in their drug development and research endeavors.

## **Executive Summary**

ENMD-2076 is a novel small molecule inhibitor with a primary mechanism of action targeting key pathways in tumor growth and survival, including angiogenesis and cell cycle progression. Its principal targets are Aurora A kinase and the FMS-like tyrosine kinase 3 (Flt3).[1][2] Beyond these, it exhibits significant inhibitory activity against a range of other kinases, including those involved in angiogenesis such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). This multi-targeted profile presents both therapeutic opportunities and the potential for off-target effects, making a thorough understanding of its cross-reactivity essential.

#### **Kinase Inhibition Profile of ENMD-2076 Tartrate**

ENMD-2076 has been extensively profiled against a wide panel of kinases to determine its selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) for its primary targets and key off-targets.



Kinase Target	ENMD-2076 IC50 (nM)
Flt3	1.86
Aurora A	14
KDR (VEGFR2)	58.2
VEGFR3	15.9
FGFR1	92.7
FGFR2	70.8
Src	56.4
PDGFRα	56.4
Aurora B	350
c-Kit	120
RET	10.4
CSF1R (FMS)	20.2
LCK	-
NTRK1 (TrkA)	-

Note: "-" indicates data not readily available in the searched sources.

Screening of ENMD-2076 at a concentration of 1  $\mu$ mol/L against a panel of 100 kinases revealed that for the majority of these kinases, the inhibition was less than 50%, indicating a degree of selectivity.[3]

# Comparative Kinase Inhibition: ENMD-2076 vs. Sunitinib vs. Sorafenib

To provide a clearer perspective on the cross-reactivity of ENMD-2076, its inhibitory profile is compared with two other widely used multi-kinase inhibitors, Sunitinib and Sorafenib.



Kinase Target	ENMD-2076 IC50 (nM)	Sunitinib IC50 (nM)	Sorafenib IC50 (nM)
Primary Targets			
Aurora A	14	-	-
Flt3	1.86	50	58
KDR (VEGFR2)	58.2	80	90
PDGFRβ	-	2	57
c-Kit	120	Potent Inhibitor	68
Raf-1	-	-	6
B-Raf	-	-	22
Common Off-Targets			
VEGFR1	-	Potent Inhibitor	26
VEGFR3	15.9	Potent Inhibitor	20
PDGFRα	56.4	Potent Inhibitor	-
FGFR1	92.7	>10-fold less potent than VEGFR2/PDGFR	580
FGFR2	70.8	-	-
Src	56.4	>10-fold less potent than VEGFR2/PDGFR	-
RET	10.4	Potent Inhibitor	43

Note: "Potent Inhibitor" indicates that the compound is known to be a strong inhibitor of the target, but specific IC50 values were not consistently available across all sources. "-" indicates data not readily available in the searched sources.

This comparative analysis highlights the unique profile of ENMD-2076, with its potent inhibition of Aurora A, a feature not shared by Sunitinib or Sorafenib. While all three inhibitors target key



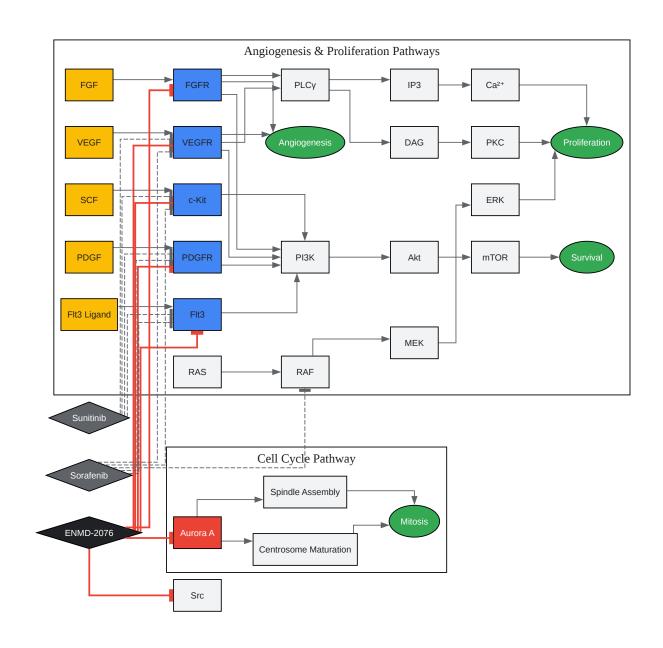


angiogenic kinases like VEGFR and PDGFR, the relative potencies differ, which may translate to different efficacy and toxicity profiles.

## **Signaling Pathways and Experimental Workflow**

To visually represent the biological context and experimental procedures, the following diagrams have been generated.

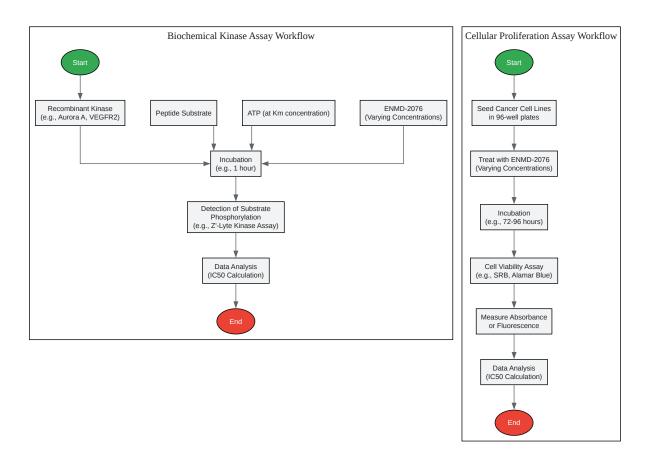




Click to download full resolution via product page

Caption: Signaling pathways targeted by ENMD-2076 and comparator drugs.





Click to download full resolution via product page

Caption: Workflow for biochemical and cellular assays.



# **Experimental Protocols Biochemical Kinase Assays**

Objective: To determine the in vitro inhibitory activity of ENMD-2076 against a panel of purified kinases.

#### Methodology:

- Enzyme and Substrate Preparation: Recombinant human kinases were obtained from commercial sources. Corresponding peptide substrates were used for each kinase.
- Assay Buffer: A typical kinase assay buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
- Compound Dilution: ENMD-2076 was serially diluted in DMSO to generate a range of concentrations for IC50 determination.
- Kinase Reaction: The kinase, peptide substrate, and ENMD-2076 were pre-incubated in the
  assay buffer. The reaction was initiated by the addition of ATP at a concentration equivalent
  to its Km for each specific kinase.
- Incubation: The reaction mixture was incubated at room temperature for a specified period (e.g., 60 minutes).
- Detection: The extent of substrate phosphorylation was quantified using a suitable detection method, such as the Z'-Lyte Kinase Assay Kit (Invitrogen), which measures the change in fluorescence upon substrate phosphorylation.
- Data Analysis: The percentage of kinase inhibition was calculated for each concentration of ENMD-2076. IC50 values were determined by fitting the dose-response data to a fourparameter logistic equation using graphing software like GraphPad Prism.

## **Cellular Proliferation Assays**

Objective: To assess the antiproliferative effect of ENMD-2076 on various cancer cell lines.

Methodology:



- Cell Culture: Human cancer cell lines were cultured in their recommended media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
- Cell Seeding: Cells were seeded into 96-well plates at a predetermined density to ensure exponential growth during the assay.
- Compound Treatment: After allowing the cells to adhere overnight, they were treated with a range of concentrations of ENMD-2076 for a specified duration (typically 72 to 96 hours).
- Cell Viability Measurement: Cell viability was assessed using one of the following methods:
  - Sulforhodamine B (SRB) Assay: Cells were fixed with trichloroacetic acid, stained with
     SRB dye, and the bound dye was solubilized. The absorbance was measured at 510 nm.
  - Alamar Blue Assay: Alamar Blue reagent was added to the cells, and after a short incubation, the fluorescence was measured with excitation at 560 nm and emission at 590 nm.
- Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells. IC50 values were determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

### Conclusion

**ENMD-2076 Tartrate** demonstrates a unique cross-reactivity profile, characterized by potent inhibition of Aurora A and Flt3, in addition to a broad spectrum of anti-angiogenic kinases. Its profile is distinct from other multi-kinase inhibitors like Sunitinib and Sorafenib, suggesting potential for different therapeutic applications and toxicity considerations. The provided experimental data and detailed protocols offer a solid foundation for further investigation and development of this compound. Researchers are encouraged to consider this comprehensive profile when designing future preclinical and clinical studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [ENMD-2076 Tartrate: A Comparative Guide to its Cross-Reactivity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1683880#cross-reactivity-profile-of-enmd-2076-tartrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com